Dde TAMRA Biotin Azide

Description

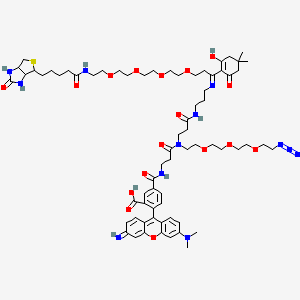

Structure

2D Structure

Properties

Molecular Formula |

C69H96N12O17S |

|---|---|

Molecular Weight |

1397.6 g/mol |

IUPAC Name |

5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90) |

InChI Key |

BZMNWSIWUFJKEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |

Origin of Product |

United States |

Core Components and Their Roles in Advanced Bioconjugation Systems

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Moiety in Reversible Conjugation

The Dde group functions as a specialized protecting group for amines. creative-peptides.com Its utility in bioconjugation stems from its unique cleavage properties, which are orthogonal to many standard procedures in peptide and protein chemistry. creative-peptides.comiris-biotech.de

Hydrazine-Labile Nature of the Dde Linkage in Bioconjugation

The defining characteristic of the Dde linker is its selective cleavage by hydrazine (B178648). axispharm.com This reaction is typically carried out using a mild solution of 2% aqueous hydrazine in buffers like DMF or PBS. iris-biotech.decreative-peptides.comnih.govsigmaaldrich.comnih.gov The cleavage is efficient, releasing the Dde-protected molecule from its conjugate, a critical step for "catch-and-release" affinity purification strategies. iris-biotech.denih.gov This hydrazine-lability is orthogonal to the conditions used for Fmoc solid-phase peptide synthesis (SPPS), as the Dde group is stable to the piperidine (B6355638) used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage from the resin. creative-peptides.comsigmaaldrich.com

Mechanisms of Selective Biotin (B1667282) Tag Release from Affinity Complexes

In the context of Dde TAMRA Biotin Azide (B81097), a target molecule (e.g., a protein) is first labeled via the azide group. This biotinylated protein is then captured by streptavidin- or avidin-coated beads. iris-biotech.de Due to the exceptionally strong biotin-streptavidin interaction, elution of the captured protein would typically require harsh, denaturing conditions.

However, the integrated Dde linker provides an elegant solution. Treatment with a 2% hydrazine solution specifically breaks the Dde linkage within the reagent. vulcanchem.comiris-biotech.denih.gov This releases the protein from the streptavidin beads, which remain bound to the biotin portion of the cleaved tag. vulcanchem.com This mild release mechanism preserves the integrity of the isolated protein, making it suitable for further enzymatic assays, mass spectrometry, or other sensitive analyses. nih.gov The cleavage process can be monitored spectrophotometrically because the reaction product, an indazole derivative, is chromophoric. sigmaaldrich.comiris-biotech.de

Considerations for Dde Linker Stability in Diverse Biochemical Milieus

While the Dde linker is robust under many standard conditions, its stability can be compromised in certain biochemical environments. It is stable to denaturing agents like 6 M urea (B33335) and non-nucleophilic detergents such as SDS at low concentrations. caltech.eduresearchgate.net However, its stability can be a concern in the presence of primary amines or at elevated temperatures. nih.govcaltech.edu

A notable issue is the potential for "Dde migration" or "scrambling." During peptide synthesis, the Dde group has been observed to transfer from one lysine's ε-amino group to another unprotected lysine (B10760008) residue, particularly during Fmoc deprotection with piperidine. nih.govcapes.gov.briris-biotech.de This can lead to a heterogeneous mixture of products. While the sterically more demanding ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group was developed to be more stable and less prone to migration, the standard Dde group requires careful consideration of the experimental workflow to avoid unintended side reactions. sigmaaldrich.comiris-biotech.de

| Reagent/Condition | Stability of Dde Linker | Reference |

|---|---|---|

| 2% Hydrazine | Labile (Cleaved) | creative-peptides.comnih.govsigmaaldrich.com |

| TFA (Trifluoroacetic Acid) | Stable | creative-peptides.comsigmaaldrich.com |

| Piperidine (20% in DMF) | Generally Stable, but migration can occur | creative-peptides.comnih.goviris-biotech.de |

| 6 M Urea | Stable | caltech.eduresearchgate.net |

| 1% SDS | Stable | caltech.edu |

| Elevated Temperatures (e.g., 37°C) | Potential lability and loss of signal | caltech.edu |

TAMRA (Tetramethylrhodamine) Fluorophore for Fluorescent Visualization

TAMRA is a member of the rhodamine family of dyes, known for its brightness and photostability, making it a workhorse fluorophore in molecular biology. medchemexpress.comglenresearch.com It emits a distinct orange-red fluorescence that is readily detectable with standard imaging equipment. medchemexpress.com

Spectroscopic Characteristics Relevant to Biological Imaging Applications

TAMRA's utility in biological imaging is defined by its excitation and emission spectra. It absorbs light most efficiently in the green region of the visible spectrum and emits light in the orange-red region. This large separation between excitation and emission wavelengths (Stokes shift) is advantageous as it minimizes spectral overlap and improves signal-to-noise ratios. researchgate.net The fluorescence of TAMRA is also notably insensitive to pH changes within a physiological range. medchemexpress.com These properties make it an excellent choice for applications such as fluorescence microscopy, flow cytometry, and as a FRET (Förster Resonance Energy Transfer) acceptor for fluorophores like fluorescein (B123965) (FAM). glenresearch.comsigmaaldrich.com

| Spectroscopic Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~541–555 nm | sigmaaldrich.comlumiprobe.comaatbio.comeurofinsgenomics.com |

| Emission Maximum (λem) | ~567–580 nm | medchemexpress.comsigmaaldrich.comlumiprobe.comaatbio.comeurofinsgenomics.com |

| Molar Extinction Coefficient (ε) | ~84,000–95,000 M⁻¹cm⁻¹ | lumiprobe.comeurofinsgenomics.cominterchim.fr |

| Fluorescence Quantum Yield (Φ) | ~0.1 | lumiprobe.com |

Applications in In-Gel Fluorescence Detection and Quantification

The strong fluorescence of TAMRA allows for the direct visualization of labeled proteins within polyacrylamide gels (SDS-PAGE). caltech.edunih.govazurebiosystems.com After electrophoretic separation, the gel can be imaged with a fluorescence scanner equipped with appropriate filters, revealing bands that correspond to the TAMRA-labeled proteins. researchgate.netresearchgate.net

This method offers several advantages over traditional staining methods like Coomassie Blue. It provides a higher sensitivity, with a lower limit of detection, and a broader linear dynamic range for quantification. nih.gov This allows for the accurate measurement of changes in protein abundance or modification levels in response to various cellular stimuli. nih.gov For instance, researchers have used TAMRA-based chemoenzymatic labeling to quantify dynamic changes in protein O-GlcNAcylation, demonstrating that the fluorescence intensity in the gel correlates with the amount of modified protein. caltech.edunih.gov

Utility in High-Resolution Fluorescence Microscopy

The tetramethylrhodamine (B1193902) (TAMRA) moiety of the Dde TAMRA Biotin Azide compound is a bright, orange-red fluorescent dye, making it highly suitable for various fluorescence-based detection methods. vulcanchem.comvectorlabs.com With excitation and emission maxima around 546 nm and 580 nm respectively, TAMRA provides strong and stable fluorescence, which is essential for high-resolution imaging techniques. oup.combio-techne.com Its photophysical properties, including a high extinction coefficient and a reasonable quantum yield, contribute to its effectiveness in demanding applications like confocal microscopy. oup.combio-techne.com

The TAMRA component allows for the sensitive detection and localization of target biomolecules within complex cellular environments. vulcanchem.comchemimpex.com Rhodamine derivatives, such as TAMRA, are noted for their high brightness and photostability, which are critical for advanced imaging that requires prolonged or intense light exposure. researchgate.net These characteristics make TAMRA-labeled probes valuable for visualizing the distribution and dynamics of proteins and other cellular components with high spatial and temporal resolution. oup.com

Biotin Moiety for High-Affinity Capture Systems

Principles of Streptavidin-Biotin Interaction in Affinity Enrichment

The biotin component of the this compound probe leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin. southernbiotech.comthermofisher.com This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. southernbiotech.comthermofisher.comrsc.org This high affinity ensures that once the biotinylated probe is bound to its target biomolecule, it can be efficiently and selectively captured by streptavidin immobilized on a solid support, such as agarose (B213101) beads. southernbiotech.comsigmaaldrich.combeilstein-journals.org

Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule, allowing for signal amplification in detection assays. southernbiotech.comthermofisher.com The interaction is rapid and remains stable under a wide range of pH, temperature, and denaturing conditions. southernbiotech.comthermofisher.com Streptavidin is often preferred over avidin due to its lower non-specific binding, attributed to its lack of glycosylation and a near-neutral isoelectric point. southernbiotech.comthermofisher.com This robust and highly specific interaction forms the basis for numerous affinity enrichment techniques, including Western blotting, ELISA, and immunoprecipitation. southernbiotech.com

| Feature | Description | Reference |

| Binding Partners | Biotin and Streptavidin/Avidin | southernbiotech.comthermofisher.com |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | southernbiotech.comthermofisher.comrsc.org |

| Nature of Interaction | Non-covalent | southernbiotech.comthermofisher.com |

| Stoichiometry | 4 Biotin molecules per Streptavidin tetramer | southernbiotech.comthermofisher.com |

| Stability | High stability across various pH and temperatures | southernbiotech.comthermofisher.com |

Role in Facilitating Recovery of Target Biomolecules

The biotin tag is instrumental in the isolation and purification of target biomolecules. southernbiotech.comthermofisher.com Once a biomolecule of interest is labeled with the this compound probe, the entire complex can be captured from a complex mixture, such as a cell lysate, using streptavidin-coated beads. southernbiotech.comrsc.org This process, often referred to as a "pull-down" assay, allows for the specific enrichment of the target molecule and any interacting partners. thermofisher.com

The strength of the biotin-streptavidin bond ensures that non-target molecules can be washed away, leading to a highly purified sample of the biomolecule of interest. sigmaaldrich.com This is a crucial step in many proteomic workflows, enabling the identification and characterization of proteins that may be present in low abundance. escholarship.orgnih.gov The ability to efficiently recover target biomolecules is a key advantage of using biotinylated probes. southernbiotech.com

Integration within Cleavable Affinity Tags for Enhanced Specificity

A significant feature of the this compound compound is the inclusion of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. vulcanchem.comaxispharm.com This linker is chemically cleavable under mild conditions, typically with a 2% aqueous hydrazine solution. vulcanchem.comescholarship.orgnih.gov The integration of this cleavable linker addresses a major challenge associated with the strength of the biotin-streptavidin interaction: the difficulty of eluting the captured biomolecules without using harsh, denaturing conditions that could compromise their biological activity or subsequent analysis. nih.gov

By treating the streptavidin-bound complex with hydrazine, the Dde linker is selectively broken, releasing the captured biomolecule from the biotin tag and the solid support. vulcanchem.comescholarship.orgnih.gov This allows for the recovery of the target protein in its native state, which is critical for functional studies. nih.govresearchgate.net The use of a cleavable linker significantly reduces background proteins that non-specifically bind to the affinity resin, thereby improving the specificity and confidence of protein identification in mass spectrometry-based proteomics. escholarship.orgnih.gov This strategy has been shown to be valuable in lowering background and facilitating the identification of targets with higher confidence. escholarship.org

Azide Functional Group for Bioorthogonal Ligation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Applications

The azide (N₃) functional group on the this compound probe is a key component for its use in bioorthogonal chemistry. vulcanchem.comchemimpex.com Specifically, the azide participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. organic-chemistry.orgmdpi.comnih.gov This reaction forms a stable triazole linkage between the azide-containing probe and a biomolecule that has been metabolically or chemically modified to contain a terminal alkyne group. mdpi.comnih.gov

The CuAAC reaction is characterized by its high reaction rate, which can be 10⁷ to 10⁸ times faster than the uncatalyzed reaction, and its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. nih.govnih.gov The reaction is robust and can be performed in aqueous solutions and across a wide pH range (4-12), making it highly suitable for biological applications. organic-chemistry.org

CuAAC has broad applications in bioconjugation, including the labeling of proteins, nucleic acids, glycans, and lipids for various downstream analyses such as fluorescence imaging and affinity purification. mdpi.comchemrxiv.org The bioorthogonal nature of the reaction ensures that the azide and alkyne groups react specifically with each other without interfering with native biological functional groups, thus providing a precise method for labeling biomolecules in complex biological systems. mdpi.com

| Reaction Component | Role | Reference |

| Azide (N₃) | Functional group on the probe | vulcanchem.comchemimpex.com |

| Alkyne | Functional group on the target biomolecule | mdpi.comnih.gov |

| Copper(I) Catalyst | Accelerates the reaction and ensures regioselectivity | organic-chemistry.orgnih.gov |

| Triazole Linkage | Stable covalent bond formed between the probe and target | mdpi.comnih.gov |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Catalyst-Free Labeling

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that has found widespread use in labeling biomolecules within complex biological environments, including living cells. nih.govmagtech.com.cn Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst. nih.govd-nb.info The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts rapidly and specifically with an azide to form a stable triazole linkage. magtech.com.cn

The azide handle of this compound is designed to participate directly in SPAAC reactions. The workflow involves first introducing a strained alkyne, such as dibenzocyclooctyne (DIBO), into a target biomolecule. nih.govnih.gov This is often achieved through metabolic labeling, where cells are fed a precursor molecule containing the alkyne group, which is then incorporated into newly synthesized proteins, glycans, lipids, or nucleic acids. nih.gov

Once the biomolecule is tagged with the strained alkyne, the this compound probe is introduced. The probe's azide group reacts exclusively with the engineered alkyne, covalently attaching the trifunctional tag to the biomolecule of interest. nih.govacs.org This catalyst-free approach is highly efficient and proceeds readily at ambient temperatures, making it ideal for studying dynamic processes in living systems without perturbation from toxic catalysts. d-nb.info The development of various cyclooctynes has further expanded the utility and reaction rates of SPAAC in biological research. magtech.com.cn

Versatility in Conjugating to Alkyne-Tagged Biomolecules (e.g., proteins, glycans, lipids, nucleic acids)

The bioorthogonal nature of the azide-alkyne cycloaddition gives this compound immense versatility, allowing it to be conjugated to virtually any class of biomolecule that can be tagged with an alkyne. axispharm.com This has made it an invaluable tool for a broad range of biological investigations.

Proteins: In proteomics, this probe is used for activity-based protein profiling and target identification. acs.orgnih.gov Researchers can design specific alkyne-modified inhibitors or probes that covalently bind to a protein target. Subsequent reaction with this compound allows for fluorescent visualization and streptavidin-based enrichment of the target protein, which can then be identified by mass spectrometry. acs.orgnih.gov In one study, the probe was used in a protein pull-down assay to successfully identify a 25 kDa protein target in cell lysates. nih.gov

Glycans: Glycan biosynthesis can be metabolically intercepted by feeding cells unnatural sugar precursors bearing an alkyne group. nih.gov These alkyne-tagged glycans are then displayed on the cell surface or incorporated into glycoproteins. This compound can then be used to label these glycans for imaging studies or for enrichment to identify specific glycoproteins. nih.govnih.gov

Lipids: Similar to glycans, lipid metabolism can be hijacked with alkyne-modified fatty acid analogs. These tagged lipids are incorporated into cellular membranes and lipid droplets, where they can be subsequently labeled with the azide probe for visualization and analysis of lipid trafficking and metabolism. axispharm.com

Nucleic Acids: Alkyne-modified nucleosides can be incorporated into DNA or RNA during replication or transcription. axispharm.comgenelink.com This allows for the specific labeling of newly synthesized nucleic acids with this compound, enabling studies of DNA replication, cell proliferation, and gene expression. genelink.combaseclick.eu

| Biomolecule Class | Labeling Strategy | Research Applications |

|---|---|---|

| Proteins | Labeling of alkyne-modified probes or unnatural amino acids. acs.orgnih.gov | Target identification, activity-based protein profiling, pull-down assays. acs.orgnih.gov |

| Glycans | Metabolic labeling with alkyne-modified sugars. nih.govnih.gov | Visualization of cell-surface glycans, glycoprotein (B1211001) enrichment, analysis of glycosylation defects. nih.gov |

| Lipids | Metabolic labeling with alkyne-modified fatty acids. axispharm.com | Imaging of lipid localization, studying lipid metabolism and trafficking. axispharm.com |

| Nucleic Acids (DNA/RNA) | Incorporation of alkyne-modified nucleosides. axispharm.comgenelink.com | Detection of DNA synthesis, cell proliferation assays, labeling of newly transcribed RNA. genelink.combaseclick.eu |

Methodological Frameworks Leveraging Dde Tamra Biotin Azide in Research

Advanced Proteomic Profiling

Dde TAMRA Biotin (B1667282) Azide (B81097) is a trifunctional and cleavable chemical probe that has become an important tool in advanced proteomic profiling. This reagent integrates three key functionalities into a single molecule: a TAMRA (tetramethylrhodamine) fluorophore for detection, a biotin moiety for affinity purification, and an azide group that serves as a ligation handle for click chemistry. A central feature of this probe is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which connects the biotin tag to the rest of the molecule. This linker is stable under a wide range of denaturing, acidic, or basic conditions but can be selectively cleaved under mild aqueous conditions with 2% hydrazine (B178648). This cleavable nature addresses a significant drawback of traditional biotin-streptavidin affinity purification, which requires harsh conditions for elution that often lead to the co-purification of non-specifically bound proteins and endogenously biotinylated proteins, thus complicating target identification.

The study of newly synthesized proteins, or the nascent proteome, provides a dynamic snapshot of the cellular response to various stimuli. Dde TAMRA Biotin Azide is utilized in methods designed to specifically label, capture, and identify these proteins.

A prominent method for labeling nascent proteins is the use of O-Propargyl-puromycin (OPP), a cell-permeable analog of puromycin. OPP contains an alkyne group and, like puromycin, it incorporates into the C-terminus of translating polypeptide chains, effectively terminating translation. The alkyne handle on these truncated, labeled proteins serves as a reactive partner for the azide group on the this compound probe.

Through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of click chemistry, the this compound probe is covalently attached to the OPP-labeled nascent proteins. This conjugation confers two properties to the target proteins: the TAMRA fluorophore allows for in-gel fluorescence visualization, and the biotin tag enables subsequent affinity capture and enrichment using streptavidin-coated beads. This dual-labeling strategy provides a built-in control, as each step of the enrichment process can be monitored by UV-Vis spectroscopy or more sensitive fluorescence spectroscopy.

To overcome the limitations of standard biotin-streptavidin purification, protocols have been optimized by incorporating cleavable linkers. One such advanced protocol is known as OPP-IDCL (O-propargyl-puromycin for Identification of nascent proteins using a Cleavable Linker). This method utilizes Dde Biotin Azide to specifically release the captured nascent proteins from the streptavidin beads.

After the OPP-labeled proteins are conjugated to the this compound probe and captured on streptavidin beads, the beads are washed to remove non-specifically bound proteins. Instead of harsh elution, the Dde linker is then cleaved with a 2% hydrazine solution. This mild chemical elution releases the nascent polypeptides, which now carry the OPP and a remnant of the linker, while leaving the biotin tag, streptavidin beads, non-specifically bound proteins, and endogenously biotinylated proteins behind. This process significantly enhances the specificity of the purification.

A major challenge in proteomics is the high background resulting from non-specific protein binding to affinity matrices, which can obscure the detection of low-abundance proteins. The use of the Dde cleavable linker is a key strategy to mitigate this issue.

By selectively eluting only the specifically captured proteins, the OPP-IDCL method dramatically reduces the number of background proteins compared to traditional on-bead digestion techniques. This clean-up step is critical for increasing the signal-to-noise ratio, thereby improving the depth and accuracy of nascent proteome profiling. Research comparing the OPP-IDCL method to the original on-bead digestion protocol (OPP-ID) demonstrated that the cleavable linker led to a significant reduction in background contaminants and a corresponding increase in the number of confidently identified newly synthesized proteins. This enhanced sensitivity makes it possible to identify and quantify low-abundance proteins that would otherwise be missed, even when starting with limited amounts of total protein.

Table 1: Comparison of Proteomic Profiling Methods for Nascent Proteins This table summarizes the advantages of using a cleavable linker (OPP-IDCL) versus a standard on-bead digestion method (OPP-ID) for identifying newly synthesized proteins.

| Feature | OPP-ID (On-Bead Digestion) | OPP-IDCL (Cleavable Linker) | Advantage of OPP-IDCL |

| Elution Method | Harsh, on-bead digestion of all bound proteins | Mild chemical cleavage with 2% hydrazine releases only target proteins | Preserves protein integrity and avoids harsh denaturants |

| Specificity | Lower, prone to co-elution of non-specific binders and endogenous biotinylated proteins | Higher, specifically releases nascent proteins, leaving contaminants on the beads | Dramatically reduces background proteins |

| Sensitivity | Limited by high background | Enhanced detection of low-abundance proteins | Increases the depth and accuracy of proteome profiling |

| Identified Proteins | Fewer nascent proteins confidently identified | Increased number of characterized newly synthesized proteins | More comprehensive view of the functional translatome |

Data sourced from Phillips et al., Molecular & Cellular Proteomics (2023).

Beyond the study of nascent proteins, this compound is also a valuable tool for investigating protein post-translational modifications (PTMs), which are critical for regulating protein function and cellular signaling.

S-nitrosylation (SNO) is a reversible PTM where a nitric oxide group is added to a cysteine thiol. It plays a key role in cellular signaling. A chemical proteomics strategy named Cys-BOOST (Cysteine analysis using Bioorthogonal cleavable-linker and Switch Technique) has been developed for the quantitative analysis of such reversibly modified cysteines.

In the Cys-BOOST workflow, a switch technique is used where the reversibly modified thiols are exchanged with a stable functional group containing an alkyne handle. Following protein digestion into peptides, the Dde-biotin-azide linker is conjugated to these alkyne-labeled peptides via click chemistry. This allows for the efficient enrichment of the modified peptides using streptavidin beads. Subsequently, the specific elution of the target peptides is achieved through the chemical cleavage of the Dde bond. This approach, when compared directly to other methods like iodoTMT-based enrichment, demonstrates superior performance in terms of the number of identified and quantified cysteine peptides, as well as higher specificity and technical reproducibility.

Table 2: Performance Comparison of Cys-BOOST and IodoTMT Methods for Total Cysteine Analysis This table presents a direct comparison of the Cys-BOOST method, which utilizes a Dde-biotin-azide linker, against the iodoTMT enrichment method for the analysis of cysteine peptides from HeLa cell lysates.

| Metric | IodoTMT Method | Cys-BOOST Method |

| Identified Cys Peptides | 9,966 | 25,019 |

| Quantified Cys Peptides | 7,201 | 18,074 |

| Enrichment Specificity | 74% | 98% |

| Technical Reproducibility (RSD) | 36% | 9% |

Data sourced from Mnatsakanyan et al., Nature Communications (2019).

Analysis of Protein Post-Translational Modifications

Studies of Protein-Lipid Modifications using Bioorthogonal Probes

The study of protein-lipid modifications, a class of post-translational modifications (PTMs) crucial for regulating protein function, localization, and interaction, has been significantly advanced by the use of bioorthogonal probes. nih.govnih.govox.ac.uk Trifunctional probes, conceptually similar to this compound, have been instrumental in the comprehensive analysis of lipid-protein interactions in living cells.

One key application is in chemical proteomics to identify and quantify lipidated proteins. nih.gov In this approach, cells are metabolically labeled with a lipid analog containing a bioorthogonal handle, such as an alkyne. nih.gov Following incorporation into proteins, the alkyne-modified proteins can be covalently tagged with an azide-containing probe, like this compound, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." nih.gov

A notable example of this strategy was demonstrated in a study by Höglinger et al. (2017), where trifunctional lipid probes were used to map the protein interactome of specific lipid species. nih.gov These probes were equipped with two photoreactive groups for sequential uncaging and cross-linking, alongside a click handle for functionalization. After photo-cross-linking to interacting proteins, the complexes were reacted with biotin azide for enrichment and subsequent identification by mass spectrometry. nih.gov This "release and catch" approach, facilitated by the functionalities present in trifunctional probes, enables a more sensitive and systematic mapping of lipid-protein interactions compared to traditional methods. nih.gov The use of such probes has led to the identification of novel putative interacting proteins for signaling lipids like sphingosine (B13886) and diacylglycerol. nih.gov

Table 1: Research Findings on Protein-Lipid Modifications using Bioorthogonal Probes

| Lipid Species Investigated | Bioorthogonal Probe Strategy | Key Findings | Reference |

|---|---|---|---|

| Sphingosine (Sph) and Diacylglycerol (DAG) | Trifunctional lipid probes with two photoreactive groups and a click handle. | Successfully mapped the lipid-interacting proteome for both lipids, identifying novel interactors such as beta-hexosaminidase A and B for Sphingosine. | nih.gov |

| General Protein Lipidation (N-myristoylation, S-acylation, etc.) | Metabolic labeling with lipid probes containing an alkyne tag, followed by click chemistry with multifunctional capture reagents. | Enabled proteome-wide exploration of five major classes of protein lipidation, allowing for in-gel fluorescence visualization and quantitative chemical proteomics. | nih.gov |

Quantitative Proteomics Workflows

This compound is particularly well-suited for quantitative proteomics workflows, which aim to determine the relative or absolute abundance of proteins in a sample. researchgate.net The combination of a biotin handle for enrichment and a cleavable linker for efficient elution allows for the purification of target proteins with high specificity, which is a prerequisite for accurate quantification by mass spectrometry.

The standard workflow for identifying and quantifying proteins captured using this compound involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). lipidinteractome.orgyoutube.com After a biomolecule of interest, which has been metabolically or chemically tagged with a bioorthogonal handle (e.g., an alkyne), is "clicked" to the this compound probe, the entire complex is captured on a streptavidin-coated solid support. nih.gov Following stringent washes to remove non-specifically bound proteins, the captured proteins are released by cleaving the Dde linker with a mild hydrazine solution. vectorlabs.comvectorlabs.com

The eluted proteins, now carrying the TAMRA-azide remnant, are then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides. This peptide mixture is then separated by liquid chromatography (LC), which separates the peptides based on their physicochemical properties, primarily hydrophobicity. youtube.com The separated peptides are then introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the m/z of the resulting fragment ions. youtube.com The fragmentation pattern provides sequence information that is used to identify the peptide, and by extension, the protein from which it originated, by searching against a protein sequence database. youtube.com Quantitative information can be derived from the intensity of the peptide signals in the MS1 scan. youtube.com

A critical step in the proteomics workflow is the enzymatic digestion of proteins into peptides for MS analysis. When using biotin-streptavidin for enrichment, two main strategies are employed: on-bead digestion and in-solution digestion.

On-bead digestion involves performing the enzymatic digestion while the target proteins are still bound to the streptavidin beads. nih.govuni-heidelberg.debiorxiv.org A major challenge with this approach, when using standard non-cleavable biotin, is the potential for streptavidin itself to be digested, leading to contamination of the sample with streptavidin peptides, which can interfere with the analysis of the target proteins. nih.gov Furthermore, the biotinylated peptides remain attached to the beads, meaning information about the site of modification is lost. nih.gov

In-solution digestion , on the other hand, is performed after the proteins have been eluted from the beads. nih.gov This approach avoids the issue of streptavidin contamination in the final peptide sample. The use of a cleavable linker, such as the Dde linker in this compound, makes in-solution digestion a particularly attractive option. vectorlabs.comvectorlabs.com The mild cleavage conditions allow for the efficient release of the captured proteins, which can then be digested in a straightforward manner. This results in a cleaner peptide sample for LC-MS/MS analysis and preserves information about the modification sites, as the entire protein is eluted. The TAMRA tag that remains on the protein after cleavage can also aid in distinguishing the target proteins from any residual non-specific binders that may have co-eluted. vectorlabs.com

Table 2: Comparison of On-Bead and In-Solution Digestion Following Enrichment with a Cleavable Probe

| Digestion Approach | Advantages | Disadvantages |

|---|---|---|

| On-Bead Digestion | - Fewer sample handling steps, potentially reducing sample loss. | - Risk of streptavidin peptide contamination.

|

| In-Solution Digestion (with cleavable linker) | - Avoids streptavidin contamination.

| - Requires an additional elution step, which could potentially lead to sample loss if not optimized. |

A powerful application of bioorthogonal chemistry is the measurement of de novo protein synthesis, which provides a dynamic view of the proteome. The Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique is a widely used method for this purpose. nih.govnih.govresearchgate.netspringernature.com In BONCAT, cells are cultured in the presence of a non-canonical amino acid that contains a bioorthogonal handle, such as L-azidohomoalanine (AHA), an analog of methionine. nih.govresearchgate.net AHA is incorporated into newly synthesized proteins by the cellular translational machinery. nih.govresearchgate.net

The azide group on the incorporated AHA serves as a handle for covalent ligation to a reporter molecule via click chemistry. nih.govresearchgate.net this compound is an ideal reporter for BONCAT studies. The azide group on the probe reacts with the alkyne group that would be on a corresponding non-canonical amino acid (e.g., homopropargylglycine, HPG), or vice-versa with an alkyne-functionalized probe reacting with AHA. researchgate.net Following the click reaction, the newly synthesized proteins are tagged with both a TAMRA fluorophore and a biotin handle.

This dual-tagging allows for a multi-pronged analysis:

Visualization: The TAMRA fluorophore enables the visualization of newly synthesized proteins by fluorescence microscopy or in-gel fluorescence scanning, providing spatial and qualitative information about protein synthesis. nih.gov

Enrichment: The biotin handle allows for the selective enrichment of the newly synthesized proteome using streptavidin affinity chromatography. nih.govresearchgate.net

Quantification: Following enrichment and cleavage from the beads via the Dde linker, the purified newly synthesized proteins can be identified and quantified by LC-MS/MS, providing a global and quantitative profile of protein synthesis. researchgate.net

This workflow, combining BONCAT with a trifunctional cleavable probe, offers a robust and versatile method to study the dynamics of protein synthesis in various biological contexts. nih.govnih.govresearchgate.net

Bioorthogonal Labeling and Conjugation Strategies

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov This concept has been pivotal in enabling the study of biomolecules in their native environment.

"Click chemistry" is a concept introduced by K. Barry Sharpless that describes a class of reactions that are rapid, high-yielding, and selective, and that proceed under mild, aqueous conditions. nih.gov The most prominent example of a click reaction used in biological studies is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

The core principles of click chemistry that make it ideal for biomolecule functionalization are:

Bioorthogonality: The reacting functional groups, typically an azide and a terminal alkyne, are absent from most biological systems. This ensures that the reaction proceeds with high specificity, labeling only the intended biomolecules. nih.gov

High Efficiency: The reactions are highly efficient and proceed to completion or near completion under mild conditions, including physiological temperature and pH. nih.gov

Favorable Kinetics: The reactions are fast, allowing for the rapid labeling of biomolecules.

Thermodynamic Stability: The resulting triazole linkage is highly stable, forming a permanent covalent bond between the biomolecule and the probe.

In the context of this compound, the azide group is the "click" handle. It can react with a biomolecule that has been metabolically or chemically modified to contain a terminal alkyne. The Cu(I) catalyst is essential for accelerating the reaction and ensuring its efficiency. nih.gov This allows for the specific and covalent attachment of the Dde-TAMRA-Biotin moiety to the target biomolecule, enabling its subsequent visualization, enrichment, and analysis.

Selective Labeling of Cellular Components for Functional Studies

This compound is a trifunctional probe designed for the selective labeling of biomolecules, enabling the investigation of their functions within complex biological systems. vectorlabs.comaxispharm.combroadpharm.com This reagent integrates three key functionalities onto a single molecular scaffold: an azide group for bioorthogonal ligation, a TAMRA (tetramethylrhodamine) fluorophore for detection, and a biotin moiety for affinity purification. axispharm.commedchemexpress.com The azide group serves as a chemical handle that can be specifically reacted with a complementary alkyne-modified biomolecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry." medchemexpress.commedchemexpress.com This highly specific and efficient reaction allows for the covalent labeling of target molecules, such as proteins or glycans, that have been metabolically, enzymatically, or chemically engineered to incorporate an alkyne group. nih.govnih.govnih.gov

The selective nature of this labeling strategy is paramount for functional studies. By introducing the alkyne modification into specific cellular components, researchers can precisely tag and subsequently visualize or isolate these components from the vast and complex cellular milieu. For instance, alkyne-modified metabolic precursors can be fed to cells to be incorporated into newly synthesized proteins, glycans, or lipids. Subsequent reaction with this compound allows for the specific tagging of these de novo synthesized molecules. The TAMRA component of the probe then enables the direct visualization of these labeled molecules within cells or tissues using fluorescence microscopy, providing spatial and temporal information about their localization and trafficking. axispharm.comnih.gov This approach has been instrumental in studying dynamic cellular processes like protein synthesis and post-translational modifications. nih.govnih.gov

Optimization Strategies for Minimizing Non-Specific Binding and Side Reactions in Bioorthogonal Systems

While bioorthogonal reactions are designed to be highly specific, the complex intracellular environment can sometimes lead to non-specific binding of labeling reagents or unwanted side reactions. researchgate.netresearchgate.net Minimizing such off-target effects is crucial for obtaining reliable and unambiguous results in functional studies. Several strategies can be employed to optimize the use of bioorthogonal systems like those involving this compound.

One key consideration is the concentration of the labeling reagent. Using the lowest effective concentration of this compound can help to reduce background fluorescence and non-specific interactions. Titration experiments are often necessary to determine the optimal concentration that provides a robust signal for the target molecule while minimizing noise. Additionally, the choice of the bioorthogonal reaction itself can influence specificity. While CuAAC is highly efficient, the copper catalyst can be toxic to cells. Strain-promoted reactions (SPAAC) with cyclooctyne (B158145) derivatives offer a copper-free alternative, though they may exhibit different reaction kinetics and potential for side reactions. nih.govnih.gov

Washing steps are also critical in reducing non-specific binding. After the labeling reaction, thorough and stringent washing of the cells or lysate with appropriate buffers, sometimes containing detergents or high salt concentrations, can help to remove any unbound or weakly associated probe molecules. medchemexpress.comrsc.org Furthermore, the inclusion of negative controls is essential to assess the level of non-specific binding. For example, performing the labeling reaction on cells that have not been treated with the alkyne-modified metabolic precursor can reveal the extent of background signal originating from the probe itself. researchgate.net Careful experimental design, including the use of appropriate controls and optimization of reaction conditions, is paramount to ensure the high fidelity of bioorthogonal labeling with this compound.

Affinity-Based Purification and Enrichment Techniques

Development of Robust Affinity Capture Protocols for Biological Targets

The biotin moiety of this compound enables the development of robust affinity capture protocols for the isolation and enrichment of labeled biological targets. axispharm.comaxispharm.commedchemexpress.comnih.govrsc.orgalfa-chemistry.combroadpharm.com Biotin exhibits an exceptionally strong and specific interaction with streptavidin and avidin (B1170675) proteins, forming a complex that is resistant to harsh washing conditions. vectorlabs.comvectorlabs.com This high-affinity interaction is exploited to capture biotinylated molecules from complex mixtures such as cell lysates.

A typical affinity capture protocol involves the following steps:

Labeling: The target biomolecule is first labeled with this compound via a bioorthogonal reaction as described previously.

Capture: The cell lysate containing the biotinylated target is then incubated with an affinity matrix, which consists of streptavidin or avidin immobilized on a solid support such as agarose (B213101) or magnetic beads. medchemexpress.com

Washing: The affinity matrix is then subjected to a series of stringent washes to remove non-specifically bound proteins and other cellular components. The stability of the biotin-streptavidin interaction allows for the use of denaturing buffers, which helps to significantly reduce background contamination. vectorlabs.com

Elution: Finally, the captured biomolecules are released from the affinity matrix.

The trifunctional nature of this compound provides a significant advantage in these protocols. The presence of the TAMRA fluorophore allows for the visualization of the labeled proteins on the affinity matrix, providing a visual confirmation of successful capture before proceeding to the elution step. vectorlabs.com This built-in control enhances the robustness and reliability of the affinity capture protocol. vectorlabs.com

Engineering for Efficient Release of Target Biomolecules from Affinity Matrices

A major challenge in traditional biotin-streptavidin affinity purification is the harsh conditions required to elute the captured biomolecules due to the strength of the interaction. vectorlabs.com These conditions, such as boiling in denaturing buffers, can often co-elute non-specifically bound proteins and endogenously biotinylated molecules, leading to sample contamination and complicating downstream analysis. vectorlabs.comvectorlabs.com this compound is specifically engineered to overcome this limitation through the incorporation of a cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. vectorlabs.comaxispharm.comvectorlabs.com

The Dde linker is stable under a wide range of conditions, including the rigorous, denaturing washes used during affinity purification. vectorlabs.com However, it can be quantitatively cleaved under mild conditions by treatment with a 2% aqueous hydrazine solution. vectorlabs.comvectorlabs.com This cleavage reaction releases the biotin tag and the streptavidin matrix, leaving the target biomolecule with the TAMRA fluorophore and a small molecular remnant of the linker attached. nih.govnih.gov This gentle elution method preserves the integrity of the target biomolecule and its associated complexes, while significantly reducing the co-purification of contaminants. nih.gov The ability to efficiently release the target biomolecules under mild conditions is a key advantage of using this compound in affinity-based purification.

The following table summarizes the properties of the Dde linker:

| Property | Description |

| Cleavage Reagent | 2% aqueous hydrazine |

| Cleavage Conditions | Mild, aqueous buffered conditions |

| Stability | Stable to rigorous, denaturing wash conditions, as well as acidic and basic conditions |

Diverse Biotinylation Strategies for Various Biological Applications

This compound is part of a broader toolkit of biotinylation reagents that enable a wide range of biological applications. nih.gov The choice of biotinylation strategy often depends on the specific research question and the nature of the biological target.

Trifunctional probes, such as this compound, are particularly useful for applications that require both visualization and purification of the target molecule. The ability to track the molecule of interest through fluorescence microscopy and then subsequently isolate it for further analysis, such as mass spectrometry-based proteomic identification, provides a powerful workflow for functional genomics and proteomics. nih.gov

In addition to trifunctional probes, simpler biotin azide reagents lacking the fluorophore are also available. broadpharm.comvectorlabs.com These reagents are suitable for applications where the primary goal is the enrichment and identification of target molecules, and fluorescence detection is not required. The use of a cleavable linker, such as the Dde linker, is still highly advantageous in these contexts to ensure efficient and clean elution of the captured molecules. nih.govvectorlabs.com

Furthermore, the diversity of biotinylation strategies extends to the type of bioorthogonal chemistry employed. While azide-alkyne cycloaddition is a widely used method, other bioorthogonal reactions, such as the Staudinger ligation, have also been developed for the attachment of biotin to biomolecules. nih.govmdpi.com The selection of the appropriate bioorthogonal reaction and biotinylation reagent allows researchers to tailor their experimental design to the specific needs of their biological system and research objectives.

Fluorescence-Based Detection and Imaging Methodologies

The TAMRA fluorophore integrated into the this compound molecule is a key component for fluorescence-based detection and imaging applications. axispharm.com TAMRA is a well-characterized rhodamine dye that exhibits bright fluorescence in the orange-red region of the visible spectrum, with an excitation maximum around 555 nm and an emission maximum around 580 nm. axispharm.com Its excellent photostability and high fluorescence quantum yield make it a reliable choice for various fluorescence-based assays. axispharm.com

Once a target biomolecule is labeled with this compound, it can be readily visualized using fluorescence microscopy. This allows for the investigation of the subcellular localization, trafficking, and dynamics of the labeled molecule in living or fixed cells. nih.gov For example, researchers can track the movement of newly synthesized proteins or follow the distribution of specific glycans on the cell surface.

In addition to cellular imaging, the TAMRA fluorophore also enables in-gel fluorescence detection. nih.govnih.gov After separation of labeled proteins by polyacrylamide gel electrophoresis (SDS-PAGE), the gel can be scanned with a fluorescence imager to detect the TAMRA-labeled protein bands. rsc.orgnih.gov This provides a direct and quantitative method for assessing the extent of labeling and can be used to confirm the success of the labeling reaction before proceeding with downstream applications like Western blotting or mass spectrometry. The ability to monitor each step of the enrichment process through fluorescence provides an invaluable built-in control for experiments utilizing this compound. vectorlabs.comvectorlabs.com

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| TAMRA | ~555 | ~580 |

Real-Time Visualization of Labeled Biomolecules in Living Systems

The visualization of dynamic cellular processes requires tools that can label and track biomolecules within living cells without perturbing their function. The TAMRA fluorophore component of this compound makes it a suitable tool for such imaging applications. Once a target biomolecule, metabolically engineered to contain an alkyne group, is "clicked" with the azide probe, the attached TAMRA moiety allows for its localization and tracking to be monitored in real-time using fluorescence microscopy. nih.gov

Live-cell imaging using chemical reporters like this compound offers an alternative to genetically encoded fluorescent proteins (e.g., GFP). nih.gov This chemical approach is advantageous for studying biomolecules that are not amenable to genetic fusion or for tracking entire classes of molecules, such as newly synthesized proteins, glycans, or lipids. vectorlabs.comnih.gov For instance, researchers can introduce an azide-modified metabolic precursor to cells, which is incorporated into a specific class of biomolecules. Subsequent labeling with a fluorescent alkyne probe—or conversely, an alkyne-modified precursor followed by an azide probe like this compound—enables the visualization of these molecules' synthesis, trafficking, and localization within the cellular environment. nih.gov

Successful live-cell imaging hinges on the cell permeability of the probe and minimizing background fluorescence. nih.govnih.gov While some fluorophore-alkyne conjugates have been noted to cause background labeling, strategies using biotin-alkyne followed by streptavidin-fluorophore conjugates have shown strong, specific staining. caltech.edu The principles of these labeling strategies are directly applicable to trifunctional probes. The ability to monitor the fluorescent signal from TAMRA provides immediate visual confirmation of successful labeling within the cellular architecture, aiding in the study of dynamic biological pathways. nih.govcaltech.edu

Quantitative Aspects of Fluorescent Detection in Gels and Cellular Contexts

The TAMRA fluorophore integrated into the this compound probe provides a robust method for quantification. vectorlabs.com Fluorescent detection is generally more sensitive and offers a wider linear dynamic range for quantification compared to traditional colorimetric stains like Coomassie Brilliant Blue. nih.gov This allows for the accurate determination of biomolecule abundance both in separation media like polyacrylamide gels and directly within cellular contexts.

In-Gel Fluorescence: After proteins or other biomolecules are labeled with this compound and separated by gel electrophoresis (e.g., SDS-PAGE), they can be directly visualized in the gel using a fluorescence imager. vectorlabs.comcaltech.edu The intensity of the fluorescent signal from the TAMRA-labeled bands is proportional to the amount of the labeled molecule present. nih.govnih.gov This enables quantitative comparison of protein expression levels between different samples run on the same gel. youtube.com This method provides a "built-in control," as the fluorescence can be monitored at each stage of an experiment, from initial labeling to after enrichment on streptavidin beads. vectorlabs.com After elution, the TAMRA-labeled target proteins can be easily distinguished from non-specifically bound proteins or endogenously biotinylated proteins, which would lack the fluorescent tag. vectorlabs.com

| Feature | Fluorescent Dye (e.g., TAMRA) | Colorimetric Dye (e.g., Coomassie) |

| Principle | Covalent or non-covalent binding of a fluorophore, detection via fluorescence emission. | Non-covalent binding of a colored molecule, detection via light absorbance. |

| Sensitivity | High (nanogram to picogram level). nih.gov | Moderate (microgram level). |

| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude). nih.gov | Narrow (typically 1 order of magnitude). |

| Workflow | Can be used for pre-labeling (pre-electrophoresis) or post-staining. nih.gov | Post-electrophoresis staining and destaining required. |

| Compatibility | Compatible with downstream mass spectrometry. | Compatible with downstream mass spectrometry. |

Cellular Fluorescence: In cellular imaging, quantitative data can be extracted from fluorescence microscopy images. By measuring the mean fluorescent intensity within specific cells or subcellular compartments, researchers can quantify changes in the localization or abundance of the labeled biomolecules under different experimental conditions. nih.gov This approach has been used to analyze the incorporation of metabolic labels over time, providing kinetic insights into biological processes. nih.gov The high signal-to-background ratio achievable with fluorescent probes is crucial for accurate quantification in complex cellular environments. nih.gov

Microarray and Surface Functionalization for Biosensing and Imaging Platforms

The dual functionalities of the azide and biotin groups in this compound make it highly suitable for applications involving surface immobilization, such as microarrays and biosensors. poly-an.de These platforms rely on the specific capture and detection of analytes on a functionalized surface.

The workflow for such applications typically involves two main strategies:

Analyte-First Immobilization: A biomolecule of interest (e.g., a protein or glycan) is first modified with an alkyne group and then "clicked" with this compound. This dual-labeled biomolecule can then be captured on a surface coated with streptavidin or neutravidin, leveraging the high-affinity biotin-streptavidin interaction. poly-an.denih.gov The surface-bound molecule can then be detected and quantified via the fluorescence of the TAMRA tag.

Probe-First Immobilization: A surface is functionalized with azide groups. An alkyne-modified biomolecule can then be captured on this "clickable" surface. poly-an.de Subsequent detection could involve probing with this compound, although this is less common than pre-labeling the analyte.

These surface functionalization strategies are central to the development of various biosensing platforms. For example, protein or glycan microarrays can be created to screen for interactions with other molecules from a complex mixture. poly-an.de Similarly, biosensors like those using quartz crystal microbalance (QCM) technology can be functionalized with biotinylated receptors to study binding kinetics and affinity. nih.gov The TAMRA component provides a direct optical readout, complementing other detection methods. The ability to cleave the Dde linker offers a means to release the bound complex for further characterization, adding another layer of versatility to the experimental design. broadpharm.comvectorlabs.com

| Surface Chemistry | Probe Moiety | Application Principle |

| Streptavidin/Neutravidin | Biotin | Immobilization of biotin-labeled molecules (e.g., proteins, peptides, DNA) for interaction studies. poly-an.de |

| Azide | Alkyne (DBCO) | Covalent capture of alkyne-modified molecules via copper-free click chemistry for stable surface attachment. poly-an.de |

| Epoxy/NHS-ester | Amine | Covalent attachment of amine-containing biomolecules like proteins or oligonucleotides. poly-an.de |

| Thiol (on Gold Surface) | Biotin-PEG-Thiol | Self-assembled monolayers (SAMs) for creating a biocompatible surface to capture streptavidin or other biotin-binding proteins. nih.gov |

Applications in Biomedical Research and Advanced Materials Science

Development of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. nih.govfrontiersin.org The linker connecting the antibody to the drug is a critical component that heavily influences the ADC's stability, efficacy, and safety profile. biochempeg.comvectorlabs.com

In the context of ADC development, linkers that can be selectively cleaved under specific conditions are highly valuable. biochempeg.com The Dde group, a cyclic β-diketone, serves as a chemically labile linker that can be incorporated into ADC design. nih.gov It is stable under typical physiological conditions but can be selectively cleaved using mild chemical reagents like hydrazine (B178648) or hydroxylamine. axispharm.comcd-bioparticles.net This property allows for the controlled release of a conjugated payload. nih.gov

While many clinically approved ADCs use linkers that are cleaved by enzymes (like cathepsins) or the acidic environment inside cellular lysosomes, chemically cleavable linkers such as those based on the Dde group offer an alternative release mechanism that is useful in research settings. biochempeg.comresearchgate.net The inclusion of Polyethylene Glycol (PEG) spacers within the linker structure, a common feature in probes like Dde TAMRA Biotin (B1667282) Azide (B81097), helps to improve the solubility and pharmacokinetic properties of the resulting conjugate. purepeg.com

The design of the linker is paramount for a successful ADC, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently release its payload upon reaching the target tumor cell. frontiersin.orgbiochempeg.com The use of a chemically cleavable linker like Dde provides researchers with a tool to study the impact of drug release independently of biological triggers. This allows for precise control over the release event in experimental models, helping to dissect the relationship between linker stability and therapeutic efficacy. nih.gov

Chemical Probes for Target Identification and Validation

A primary application of Dde TAMRA Biotin Azide is as a trifunctional chemical probe for identifying the cellular protein targets of small molecules and natural products. nih.govfrontiersin.orgscbt.com This process, often part of activity-based protein profiling (ABPP), helps to elucidate the mechanism of action of bioactive compounds. nih.gov

The multifunctional nature of this compound streamlines the complex process of target identification. nih.govvectorlabs.com The workflow typically involves modifying a bioactive small molecule with an alkyne handle. This alkyne-tagged molecule is then introduced into a complex biological sample, such as a cell lysate, where it binds to its protein target(s).

The this compound probe is then added, and a copper-catalyzed click reaction covalently attaches the probe to the alkyne-tagged small molecule, thereby tagging the target protein. medchemexpress.com The TAMRA fluorophore allows for visualization of the labeled protein-probe complex after separation by gel electrophoresis. vectorlabs.com Subsequently, the biotin tag is used to capture the complex on streptavidin-coated beads, enriching it from the thousands of other proteins in the lysate. nih.govnih.gov

A key advantage of this probe is the Dde linker. The very strong interaction between biotin and streptavidin normally requires harsh, denaturing conditions for elution, which can lead to the co-purification of non-specifically bound proteins. vectorlabs.com The Dde linker circumvents this issue by allowing the captured complex to be gently released from the beads with a 2% hydrazine solution, leaving the biotin tag behind. vectorlabs.com This results in a cleaner sample for identification by mass spectrometry. vectorlabs.com

| Feature | Standard Biotin-Streptavidin Elution | Dde Cleavable Linker Elution |

| Elution Condition | Harsh (e.g., boiling in SDS, low pH, high concentration of free biotin) | Mild (e.g., 2% aqueous hydrazine) vectorlabs.com |

| Purity of Eluate | Prone to contamination with non-specifically bound proteins and endogenous biotinylated proteins. vectorlabs.com | Higher purity, as the target is specifically released while the biotin tag remains bound to the resin. vectorlabs.com |

| Integrity of Protein Complex | Often results in denaturation of the target protein and disruption of protein complexes. | Preserves the integrity of the eluted protein for downstream analysis. |

| Identification | Contaminants can complicate subsequent analysis by mass spectrometry. | Cleaner samples lead to more reliable target identification. vectorlabs.com |

Photoaffinity labeling (PAL) is a powerful technique to identify protein-ligand interactions by using a photoreactive group to form a covalent bond between a small molecule and its target protein upon UV irradiation. nih.govnih.gov A challenge in PAL is that adding a photoreactive group plus a bulky reporter tag (like biotin) can alter the small molecule's properties and hinder cell permeability. nih.gov

Click chemistry and trifunctional probes like this compound enhance the PAL workflow. nih.govresearchgate.net In this enhanced approach, the bioactive compound is modified with two small functional groups: a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (an alkyne). tandfonline.comnih.gov This minimally modified probe is introduced to live cells, and UV light is applied to covalently cross-link it to its direct binding partners. nih.gov After cell lysis, the this compound probe is "clicked" onto the alkyne handle of the now-covalently bound probe. nih.govsigmaaldrich.com This two-step process adds the fluorescent and affinity tags after the crucial binding and cross-linking event has occurred, allowing for subsequent visualization, enrichment, and identification of the target protein without compromising the initial probe's activity. nih.gov

Many natural products have potent biological activity, but their molecular mechanisms of action are often unknown. nih.gov Identifying the specific protein targets of these compounds is essential for understanding their function and developing them into therapeutic agents. rsc.org

The chemical probe strategy utilizing this compound is directly applicable to this challenge. nih.gov A natural product of interest can be chemically synthesized with an alkyne handle at a position that does not disrupt its biological activity. This alkyne-tagged natural product is then used as a "bait" in a cellular lysate or intact cells to capture its binding partners. nih.govrsc.org Following incubation, the this compound probe is used to attach the reporter and affinity tags via click chemistry. rsc.org This enables the isolation and subsequent identification of the target proteins by mass spectrometry, thereby revealing the molecular pathways through which the natural product exerts its effects. nih.gov

Material Science and Biosensor Development

In the realm of material science, the compound is instrumental in creating functionalized surfaces for various analytical and diagnostic purposes. The azide group serves as a versatile anchor for immobilization onto substrates through well-established "click chemistry" reactions.

The chemical immobilization of this compound onto solid substrates is primarily achieved via azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This method allows for the stable and specific covalent attachment of the probe to surfaces that have been pre-functionalized with alkyne groups.

Epoxy-Terminated Glass: Glass surfaces can be functionalized with epoxy silanes. These epoxy groups, however, are typically reacted with molecules containing amine or thiol groups. researchgate.net For immobilization of an azide-containing probe like this compound, the surface would first be modified to present alkyne groups. For instance, an alkyne-containing aminosilane (B1250345) could be used to create an alkyne-terminated surface, which then readily reacts with the probe's azide group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. kit.eduresearchgate.net This process creates a stable triazole linkage, covalently tethering the trifunctional probe to the glass slide.

Nanocrystalline Diamond (NCD) Films: Diamond surfaces offer high stability and biocompatibility, making them excellent substrates for biosensors. NCD films can be functionalized to bear terminal azide groups. nih.gov Alternatively, and more directly for this probe, the diamond surface can be modified to present alkyne groups. acs.org The azide group of this compound can then be "clicked" onto these alkyne-functionalized NCD surfaces. nih.govacs.org This covalent attachment strategy provides a robust platform for subsequent biological assays, leveraging the unique properties of both the diamond substrate and the immobilized multifunctional probe. researchgate.net

This compound is particularly well-suited for the development of advanced protein biosensors and diagnostic platforms due to its integrated functionalities. broadpharm.comaxispharm.comvectorlabs.com

The core principle involves a multi-step process:

Immobilization: The probe is first anchored to the sensor surface (as described in 4.3.1).

Target Capture: The biotin moiety acts as a high-affinity capture tag for streptavidin or avidin-conjugated molecules. In a typical sandwich assay format, a capture antibody could be immobilized via the probe, or the probe could be used to detect a biotinylated target protein that has been captured on the surface.

Signal Generation: The TAMRA fluorophore provides a direct optical signal for detection and quantification. The intensity of the fluorescence can be correlated with the amount of target analyte captured on the sensor surface. vectorlabs.com

Target Elution and Analysis: A key advantage of this probe is the hydrazine-cleavable Dde linker. broadpharm.comvectorlabs.com Standard biotin-streptavidin interactions are extremely strong, making elution of captured proteins difficult without harsh, denaturing conditions. vectorlabs.com The Dde linker allows for the gentle release of the captured biomolecules (now tagged only with the TAMRA moiety) from the biotin-streptavidin anchor by applying a mild 2% hydrazine solution. broadpharm.comvectorlabs.com This enables the recovery of captured proteins for further analysis, such as by mass spectrometry, while minimizing background contamination from non-specifically bound proteins or the streptavidin itself. vectorlabs.com

This capture-and-release mechanism is highly beneficial for creating reusable biosurfaces and for applications requiring downstream analysis of the captured analytes.

Table 1: Functional Components of this compound in Biosensor Design

| Component | Function | Advantage in Biosensor/Diagnostic Platform |

|---|---|---|

| Azide Group | Covalent Ligation | Enables stable, oriented immobilization on alkyne-functionalized surfaces via click chemistry. |

| Biotin | Affinity Tag | Provides high-affinity capture of streptavidin-conjugated targets or serves as a detectable tag. |

| TAMRA | Fluorophore | Acts as a reporter for sensitive and quantitative optical detection of captured analytes. vectorlabs.com |

| Dde Linker | Cleavable Spacer | Allows for the gentle release of captured analytes under mild conditions (2% hydrazine), improving recovery and reducing background for downstream analysis. broadpharm.comvectorlabs.com |

Cellular and Molecular Biology Research Tools

In cellular and molecular biology, this compound serves as a powerful chemical probe to investigate complex biological processes in their native environments.

The probe is a key reagent in activity-based protein profiling (ABPP) and other metabolic labeling strategies designed to capture dynamic cellular states. youtube.complos.org Many cellular activities, such as protein synthesis, post-translational modifications, and enzyme activity, can be studied by introducing bio-orthogonal reporters (e.g., non-canonical amino acids or sugars containing an alkyne group) into live cells.

These alkyne-tagged biomolecules are incorporated into cellular pathways through the cell's natural metabolic machinery. Following this metabolic labeling, cells are lysed, and the alkyne-tagged proteins are covalently labeled with this compound via a click reaction. nih.gov This allows for:

Visualization: The TAMRA fluorophore enables the visualization of the newly modified or synthesized proteins by in-gel fluorescence or microscopy.

Enrichment: The biotin tag allows for the affinity purification of these proteins from the complex cellular lysate using streptavidin beads.

Identification: The cleavable Dde linker facilitates the release of the enriched proteins from the beads for identification and quantification by mass spectrometry. nih.govnih.gov

This approach provides a temporal snapshot of cellular activity, allowing researchers to observe how pathways respond to various stimuli or perturbations. nih.govnih.gov

Understanding the regulation of gene expression often requires studying changes at the protein level. This compound is integral to chemo-proteomic workflows that analyze protein interaction networks and the proteomic consequences of gene regulation. nih.govnih.gov

By using metabolic labeling techniques, researchers can tag and identify proteins that are actively being synthesized or modified under specific conditions (e.g., cell cycle progression, differentiation, or drug treatment). The trifunctional probe allows for the selective enrichment of these protein subpopulations. Subsequent mass spectrometry analysis provides a list of proteins whose expression or modification state is altered, offering insights into the underlying protein networks and regulatory pathways being affected. nih.gov The cleavable nature of the Dde linker is critical in these experiments to ensure that the identified peptides are from the target proteins rather than contaminants non-specifically bound to the affinity resin. nih.govresearchgate.net

A direct application of this technology is monitoring the synthesis of new proteins (the nascent proteome) in response to external stimuli. Techniques such as O-propargyl-puromycin (OPP) labeling are used to tag actively translating polypeptides. OPP, an analog of puromycin, incorporates into newly synthesized proteins and contains an alkyne handle.

In this workflow, cells are treated with a stimulus and then pulsed with OPP. Cell lysates are then reacted with this compound.

The azide on the probe "clicks" to the alkyne on the OPP-tagged nascent proteins.

The biotin tag is used to capture these proteins on streptavidin resin, separating them from pre-existing proteins.

The Dde linker is cleaved with hydrazine to release the nascent proteins.

The released proteins are identified and quantified by mass spectrometry. researchgate.net

This method allows for a highly specific and quantitative profile of the proteins that are synthesized in direct response to a stimulus, providing a powerful readout of translational regulation and gene expression at the proteomic level. researchgate.netnih.gov

Table 2: Research Findings in Proteomics Using Cleavable Probes

| Research Area | Technique | Role of Cleavable Probe (e.g., this compound) | Finding/Application |

|---|---|---|---|

| Nascent Proteome Profiling | O-propargyl-puromycin (OPP) Labeling | Covalently labels OPP-tagged nascent proteins for enrichment and subsequent release. | Enables quantitative identification of newly synthesized proteins in response to stimuli, revealing translational control mechanisms. researchgate.net |

| Activity-Based Protein Profiling (ABPP) | Metabolic labeling with alkyne-tagged substrates | Tags active enzymes or modified proteins for visualization, affinity capture, and mass spectrometry analysis. | Allows for the identification of changes in enzyme activity and post-translational modifications within cellular pathways. nih.govresearchgate.net |

| Protein Network Analysis | Affinity Purification-Mass Spectrometry (AP-MS) | Enriches for specific protein populations (e.g., newly synthesized or modified) with minimal background contamination. | Facilitates the mapping of dynamic protein-protein interactions and network changes under different physiological conditions. nih.gov |

Future Directions and Emerging Research Avenues

Integration with Advanced Single-Cell Analysis Technologies

The heterogeneity of cellular populations necessitates analysis at the single-cell level. While techniques like single-cell RNA sequencing (scRNA-seq) are well-established, single-cell proteomics lags due to challenges in amplifying the protein content of a single cell. mdpi.com Multifunctional probes are poised to bridge this gap. The fluorescent TAMRA moiety allows for the sorting of labeled cells via flow cytometry, a technique where TAMRA is a well-established dye. axispharm.com Following cell isolation, the biotin (B1667282) tag can be used to enrich specific labeled proteins. The critical innovation is the cleavable Dde linker, which allows for the release of these captured proteins under mild conditions (2% aqueous hydrazine), ensuring their integrity for subsequent analysis by ultra-sensitive mass spectrometry. vectorlabs.comvectorlabs.com This workflow would enable researchers to correlate proteomic data with transcriptomic data from the same or similar single cells, offering a more complete picture of cellular function.

Engineering of Next-Generation Multifunctional Probes with Enhanced Specificity and Cleavage Control

The Dde linker, cleavable by hydrazine (B178648), represents a significant improvement over the near-irreversible streptavidin-biotin bond. vectorlabs.comvectorlabs.com However, future research aims to develop probes with linkers that respond to a wider array of stimuli, offering more precise spatiotemporal control over substrate release. nih.govresearchgate.net Probes incorporating photocleavable linkers, for instance, would allow for the release of captured molecules with a pulse of light, while others might be engineered with linkers sensitive to specific enzymes or changes in redox potential. nih.gov Furthermore, there is a drive to create "fluorogenic" or "turn-on" probes. acs.org Unlike TAMRA, which is always fluorescent, these probes would only fluoresce after reacting with their target, significantly reducing background signal and eliminating the need for wash steps, which is particularly advantageous for in vivo imaging. acs.org

Expanding Applications in Quantitative Systems Biology and Omics Research

The ability to cleanly capture and release tagged biomolecules is transformative for quantitative proteomics. The strong interaction between biotin and streptavidin often leads to the co-purification of nonspecifically bound proteins, complicating data analysis. vectorlabs.comvectorlabs.com The use of a cleavable Dde biotin-azide linker has been shown to dramatically reduce this background contamination. nih.gov In one study profiling newly synthesized proteins, the incorporation of a Dde-cleavable linker increased the accuracy and depth of protein identification, allowing for the characterization of approximately 1,500 nascent proteins from just 100 µg of starting material with very low background. nih.gov This principle is broadly applicable across other "omics" disciplines. In quantitative glycomics, metabolomics, and lipidomics, such probes can be used for the activity-based profiling and enrichment of specific enzymes or the capture of newly synthesized biomolecules, providing a clearer and more accurate snapshot of the cell's dynamic state.